molecular formula C17H18N2O2S B2975022 4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one CAS No. 1795302-08-7

4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Cat. No.: B2975022
CAS No.: 1795302-08-7
M. Wt: 314.4
InChI Key: KFKDKANUOBLNAX-UHFFFAOYSA-N
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Description

4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a phenyl-substituted amine, the thiazepane ring can be formed through a cyclization reaction with a sulfur-containing reagent.

    Introduction of the Pyridin-2(1H)-one Moiety: The pyridin-2(1H)-one group can be introduced through a condensation reaction with a pyridine derivative.

    Carbonylation: The carbonyl group can be introduced via a carbonylation reaction using a suitable carbonylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyridin-2(1H)-one moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur and nitrogen heterocycles.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.

    Pyridin-2(1H)-one Derivatives: Compounds with the pyridin-2(1H)-one moiety but different ring systems.

Uniqueness

4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of a thiazepane ring and a pyridin-2(1H)-one moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16-12-14(6-8-18-16)17(21)19-9-7-15(22-11-10-19)13-4-2-1-3-5-13/h1-6,8,12,15H,7,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKDKANUOBLNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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